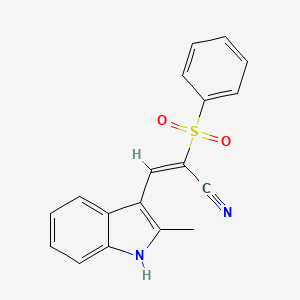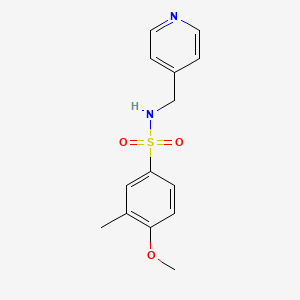![molecular formula C14H12N2OS2 B5803559 2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5803559.png)
2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, commonly known as THTP, is a heterocyclic organic compound that has been of significant interest in scientific research. THTP is a pyrimidine derivative that possesses a unique chemical structure and has been found to exhibit a range of biological activities.
作用機序
The exact mechanism of action of THTP is not fully understood. However, it has been suggested that THTP exerts its biological activities by modulating various signaling pathways. THTP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). THTP has also been found to activate the nuclear factor-κB (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
THTP has been shown to exhibit a range of biochemical and physiological effects. THTP has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. THTP has also been shown to reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. Additionally, THTP has been found to inhibit viral replication in vitro.
実験室実験の利点と制限
THTP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities. However, THTP has some limitations as well. It has low solubility in water, which can make it challenging to work with in some experiments. Additionally, the exact mechanism of action of THTP is not fully understood, which can make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for THTP research. One potential area of interest is the development of THTP derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully elucidate the mechanism of action of THTP and to identify its molecular targets. THTP has also shown potential as a therapeutic agent for Alzheimer's disease, and further studies are needed to explore its efficacy in clinical trials. Finally, the antiviral activity of THTP warrants further investigation, particularly in the context of emerging viral diseases.
Conclusion:
In conclusion, THTP is a pyrimidine derivative that exhibits a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. THTP has potential as a therapeutic agent for Alzheimer's disease and has been of significant interest in medicinal chemistry and drug discovery. However, further research is needed to fully elucidate the mechanism of action of THTP and to explore its potential as a therapeutic agent.
合成法
THTP can be synthesized by reacting 3-thiophenecarboxaldehyde with 2-aminothiophenol in the presence of a base. The reaction proceeds via a cyclization process to form the benzothienopyrimidine core structure. The resulting product can be purified by recrystallization or column chromatography.
科学的研究の応用
THTP has been extensively studied for its biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antiviral properties. THTP has also been shown to have a potential therapeutic effect on Alzheimer's disease. Due to its diverse biological activities, THTP has been a subject of interest in medicinal chemistry and drug discovery.
特性
IUPAC Name |
2-thiophen-3-yl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c17-13-11-9-3-1-2-4-10(9)19-14(11)16-12(15-13)8-5-6-18-7-8/h5-7H,1-4H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVCDGVEMZTZFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(thiophen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 7-amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B5803500.png)

methyl]-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B5803515.png)
![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)


![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)

![N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
![7-methyl-9-[2-(2-naphthyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5803569.png)

![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)